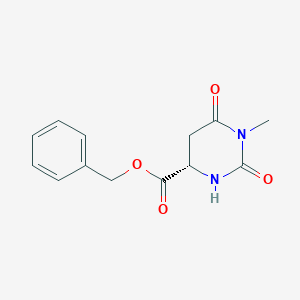

(s)-benzyl 1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate

Description

(S)-Benzyl 1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate (CAS: 103300-84-1) is a chiral pyrimidine derivative with a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . It features a hexahydropyrimidine ring system substituted with a benzyl ester group at the 4-position, a methyl group at the 1-position, and two ketone moieties at the 2- and 6-positions. This compound is utilized in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of protease inhibitors and bioactive molecules .

Properties

IUPAC Name |

benzyl (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-15-11(16)7-10(14-13(15)18)12(17)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCXQEKLRAHHJO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542515 | |

| Record name | Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103300-85-2 | |

| Record name | Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate typically involves the reaction of benzyl alcohol with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is typically carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, benzylamine.

Substitution: Benzyl halides, alkyl benzyl derivatives.

Scientific Research Applications

Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of (S)-benzyl 1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate , we compare it with three structurally related compounds:

Compound1: 6-Benzyl-5,7-dioxo-6,7-dihydro-5H-thiazolo[3,2-c]pyrimidine-2-carboxylic Acid Benzyl Ester

- Structure : Contains a thiazolo-pyrimidine core instead of a hexahydropyrimidine ring.

- The absence of a methyl group at the 1-position may influence metabolic stability and steric interactions .

Compound A: Methyl-(S)-1-((R)-1-(1-(3-(2-Fluorobenzyl)-1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-ylamino)-3-methyl-1-oxobutan-2-ylcarbamate

- Structure: Features a 2-fluorobenzyl substituent and a piperidinylamino side chain.

- The fluorine atom enhances electronegativity, improving metabolic stability and membrane permeability compared to the non-fluorinated target compound .

- Dual stereocenters ((S) and (R)) may confer broader or distinct bioactivity profiles compared to the single (S)-configured target compound .

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structure : A pyrimidine derivative with chloro and methyl substituents but lacking the hexahydropyrimidine ring and benzyl ester.

- Properties: The electron-withdrawing chlorine increases reactivity at the 2-position, making it a versatile intermediate for nucleophilic substitution reactions.

Biological Activity

(S)-Benzyl 1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.23 g/mol

- CAS Number : 103300-85-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor by binding to the active sites, thereby preventing substrate access and subsequent catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, studies on similar pyrimidine derivatives have shown effectiveness against multi-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent studies have explored the anticancer potential of pyrimidine derivatives. For example, derivatives similar to this compound have shown inhibitory effects on cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) . These compounds were evaluated using the MTT assay, revealing a dose-dependent reduction in cell viability.

Study 1: Antibacterial Activity

A series of benzylthio-pyrimidines were synthesized and tested for antibacterial activity. Among the compounds evaluated, those with structural similarities to this compound demonstrated significant activity against S. aureus and E. coli, indicating the potential for developing new antibacterial agents based on this scaffold .

Study 2: Anticancer Activity

A novel compound derived from a pyrimidine structure was tested for anticancer properties. The study employed molecular docking techniques to assess binding affinity to EGFR tyrosine kinase, a critical target in cancer therapy. The results indicated promising interactions that could lead to further development of pyrimidine-based anticancer drugs .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl Alcohol | C7H8O | Solvent; minimal biological activity |

| Benzylamine | C7H9N | Moderate antimicrobial activity |

| This compound | C12H12N2O4 | Significant antibacterial and anticancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.